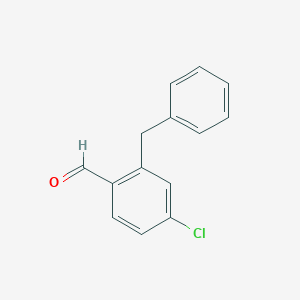

2-Benzyl-4-chlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81992-91-8 |

|---|---|

Molecular Formula |

C14H11ClO |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-benzyl-4-chlorobenzaldehyde |

InChI |

InChI=1S/C14H11ClO/c15-14-7-6-12(10-16)13(9-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

InChI Key |

DJNDTMJICQUTSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Chlorobenzaldehyde and Analogous Aldehyde Structures

Strategies for Carbon-Carbon Bond Formation Leading to the Benzyl (B1604629) Moiety

The introduction of the benzyl group at the ortho-position to the aldehyde (or its precursor) is a critical step in the synthesis of 2-benzyl-4-chlorobenzaldehyde. This can be achieved through several powerful C-C bond-forming reactions, including directed ortho-metalation followed by electrophilic quenching and various cross-coupling methodologies.

Directed ortho-Metalation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then react with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing this compound, a protected aldehyde or a precursor group that can be later converted to an aldehyde serves as the DMG. For instance, a starting material like 4-chlorobenzaldehyde (B46862) can be protected as an acetal (B89532). This acetal group can direct the lithiation to the C2 position. Subsequent quenching of the generated organolithium intermediate with a benzyl halide, such as benzyl bromide, introduces the benzyl moiety at the desired location. The final step would involve the deprotection of the acetal to reveal the aldehyde functionality.

The general scheme for this approach is as follows:

Protection of the aldehyde: 4-chlorobenzaldehyde is reacted with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form a cyclic acetal.

Directed ortho-metalation: The protected 4-chlorobenzaldehyde is treated with a strong lithium base, such as n-butyllithium or s-butyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The acetal group directs the deprotonation to the ortho-position.

Electrophilic quenching: The resulting aryllithium species is then reacted with a benzyl electrophile, for example, benzyl bromide, to form the C-C bond.

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to yield this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Protection | 4-chlorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid (cat.), Dean-Stark trap | 2-(4-chlorophenyl)-1,3-dioxolane |

| 2. Metalation | s-BuLi, TMEDA, THF, -78 °C | Lithiated acetal intermediate |

| 3. Quenching | Benzyl bromide, THF, -78 °C to rt | 2-(2-benzyl-4-chlorophenyl)-1,3-dioxolane |

| 4. Deprotection | Aqueous HCl, acetone (B3395972) | This compound |

Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several named reactions, including the Suzuki, Negishi, and Kumada couplings, can be adapted for the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For the synthesis of the target molecule, one could envision a strategy where a 2-halo-4-chlorobenzaldehyde derivative is coupled with a benzyl-organometallic reagent.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide. To synthesize this compound, 2-bromo-4-chlorobenzaldehyde (B1282380) could be reacted with benzylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. In this case, a benzylzinc halide could be coupled with 2-bromo-4-chlorobenzaldehyde using a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.

Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide). The reaction of benzylmagnesium bromide with 2-bromo-4-chlorobenzaldehyde in the presence of a palladium or nickel catalyst would yield the desired product. However, the high reactivity of Grignard reagents can sometimes limit the functional group compatibility.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst |

| Suzuki | 2-Bromo-4-chlorobenzaldehyde | Benzylboronic acid | Pd(PPh₃)₄ |

| Negishi | 2-Bromo-4-chlorobenzaldehyde | Benzylzinc chloride | PdCl₂(dppf) |

| Kumada | 2-Bromo-4-chlorobenzaldehyde | Benzylmagnesium bromide | NiCl₂(dppp) |

Functional Group Interconversions for Aldehyde Generation

In many synthetic routes, the aldehyde functionality is introduced at a later stage through the oxidation of a more stable precursor, such as a primary alcohol. This approach can be advantageous as it avoids potential side reactions that the aldehyde group might undergo during the C-C bond formation steps.

Oxidation of Corresponding Primary Alcohols

The oxidation of (2-benzyl-4-chlorophenyl)methanol to this compound is a key transformation. The choice of oxidant is crucial to ensure high yield and to prevent over-oxidation to the corresponding carboxylic acid. Both stoichiometric and catalytic methods are available for this purpose.

Several reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly selective oxidant for primary alcohols. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The workup is generally straightforward, involving filtration of the iodine-containing byproducts.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine. The reaction is performed at low temperatures (-78 °C) to avoid side reactions. The Swern oxidation is known for its high efficiency and compatibility with a wide range of functional groups.

| Oxidation Method | Reagent(s) | Typical Solvent | Temperature (°C) |

| Dess-Martin | Dess-Martin Periodinane | Dichloromethane | Room Temperature |

| Swern | 1. (COCl)₂, DMSO 2. Triethylamine | Dichloromethane | -78 to Room Temp |

Catalytic oxidation methods are often preferred from a green chemistry perspective as they use a substoichiometric amount of a catalyst in conjunction with a terminal oxidant.

TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst for the oxidation of primary alcohols in the presence of a co-oxidant. A common system involves using TEMPO with sodium hypochlorite (B82951) (bleach) as the terminal oxidant. This reaction is often performed in a biphasic system with a phase-transfer catalyst.

Transition Metal-Catalyzed Aerobic Oxidations: The use of molecular oxygen or air as the terminal oxidant is highly desirable. Catalytic systems based on transition metals like palladium, ruthenium, or copper can facilitate the aerobic oxidation of benzylic alcohols. For example, a palladium(II) catalyst in the presence of a suitable ligand and a base can effectively catalyze the oxidation of (2-benzyl-4-chlorophenyl)methanol to the corresponding aldehyde using air as the oxidant.

| Catalytic System | Catalyst | Terminal Oxidant |

| TEMPO-based | TEMPO | Sodium hypochlorite |

| Aerobic Oxidation | Pd(OAc)₂ / Ligand | Air or O₂ |

Hydrolysis of Geminal Dihalides

The hydrolysis of geminal dihalides presents a direct route to the formation of aldehydes and ketones. youtube.comwikipedia.org In this reaction, a compound bearing two halogen atoms on the same carbon is treated with water or a hydroxide (B78521) source. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism to form an intermediate gem-halohydrin. This intermediate is unstable and readily eliminates a hydrogen halide to yield the corresponding carbonyl compound. wikipedia.org For the synthesis of an aldehyde, the geminal dihalide must be located at a primary carbon. youtube.com

The reaction mechanism can be summarized as follows:

Nucleophilic attack of a hydroxide ion on the carbon bearing the two chlorine atoms.

Displacement of one chloride ion to form a chlorohydrin intermediate.

Intramolecular elimination of the second chloride ion and a proton to form the carbon-oxygen double bond of the aldehyde.

This method is particularly useful in industrial settings where the starting geminal dihalides can be accessed through the free-radical chlorination of the corresponding toluenes.

Reduction of Carboxylic Acid Derivatives

The partial reduction of carboxylic acid derivatives, such as acyl chlorides and esters, is a widely employed strategy for the synthesis of aldehydes. nih.gov This transformation requires the use of carefully selected reducing agents to prevent over-reduction to the corresponding alcohol.

For the synthesis of this compound, one could envision the reduction of a suitable derivative of 2-benzyl-4-chlorobenzoic acid.

Reduction of Acyl Chlorides:

Acyl chlorides are highly reactive carboxylic acid derivatives that can be selectively reduced to aldehydes. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). This sterically hindered and less reactive hydride source is capable of reducing the acyl chloride to the aldehyde, which then precipitates from the reaction mixture at low temperatures, preventing further reduction. While a specific example for 2-benzyl-4-chlorobenzoyl chloride is not detailed, the reduction of the analogous 2-chlorobenzoyl chloride is a known transformation. nih.govdoubtnut.com

Reduction of Esters:

Esters can also be reduced to aldehydes using specific reducing agents, most notably diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures (-78 °C) to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. The reduction of methyl 2-benzyl-4-chlorobenzoate with DIBAL-H would be a plausible route to this compound. The reduction of methylbenzoate to benzyl alcohol using strong reducing agents like lithium aluminum hydride is a common transformation, highlighting the need for milder, more controlled reagents like DIBAL-H for the synthesis of the aldehyde. nih.govwikipedia.org

| Starting Material | Reducing Agent | Product | Reference(s) |

| 2-Chlorobenzoyl chloride | LiAlH(Ot-Bu)₃ | 2-Chlorobenzaldehyde (B119727) | nih.govdoubtnut.com |

| Methylbenzoate | LiAlH₄ | Benzyl alcohol | nih.gov |

Multicomponent Reaction (MCR) Approaches Involving Related Aldehydes

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Aldehydes are common components in many MCRs, and it is anticipated that this compound would be a suitable substrate for these transformations.

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgnih.govresearchgate.net This reaction is highly valued for its ability to generate a wide diversity of peptide-like structures in a convergent and atom-economical manner. organic-chemistry.org

The reaction is typically initiated by the condensation of the aldehyde and the amine to form an imine. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the stable α-acylamino carboxamide product. organic-chemistry.org

While a specific Ugi reaction involving this compound is not explicitly documented, numerous examples exist with analogous substituted benzaldehydes, such as 4-chlorobenzaldehyde. wikipedia.org The electronic and steric properties of this compound are well within the scope of substrates that are amenable to the Ugi reaction.

A hypothetical Ugi reaction could involve:

Aldehyde: this compound

Amine: Benzylamine

Carboxylic Acid: Acetic acid

Isocyanide: Cyclohexyl isocyanide

This combination would be expected to yield a complex α-acylamino carboxamide, demonstrating the power of the Ugi reaction in rapidly building molecular complexity from a substituted aldehyde.

Passerini Reaction:

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. walisongo.ac.idorganic-chemistry.orgnih.gov This reaction is one of the oldest known MCRs and is particularly useful for the synthesis of ester and amide-containing molecules in a single step. walisongo.ac.id The reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. walisongo.ac.id

Given the wide substrate scope of the Passerini reaction, this compound would be an expectedly suitable aldehyde component. An example of a Passerini reaction with the analogous p-chlorobenzaldehyde has been reported in the synthesis of the fungicide mandipropamid, where it is reacted with an in situ-generated isocyanide. wikipedia.org

Biginelli Reaction:

The Biginelli reaction is a well-known acid-catalyzed three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). youtube.comorganic-chemistry.orgclockss.org The product of this reaction is a dihydropyrimidinone (DHPM), a heterocyclic scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities. organic-chemistry.orgajgreenchem.com

The reaction mechanism is believed to involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. organic-chemistry.orgclockss.org The Biginelli reaction has been successfully performed with a wide variety of substituted aromatic aldehydes, including 4-chlorobenzaldehyde. ajgreenchem.commagritek.com In a study using H₄SiW₁₂O₄₀ as a catalyst, the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and urea proceeded in high yield. ajgreenchem.com This provides strong evidence that this compound would undergo a similar transformation to produce the corresponding dihydropyrimidinone.

| Reaction | Aldehyde Component | Other Reactants | Product Type | Reference(s) |

| Ugi Reaction | 4-Chlorobenzaldehyde | 4-Chlorobenzylamine, Chloroacetic acid, Cyclohexyl isocyanide | α-Acylamino carboxamide | wikipedia.org |

| Passerini Reaction | p-Chlorobenzaldehyde | Isocyanide, Carboxylic acid | α-Acyloxy amide | wikipedia.org |

| Biginelli Reaction | 4-Chlorobenzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone | ajgreenchem.commagritek.com |

Advanced Condensation Reaction Protocols

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wvu.educerritos.edu Aromatic aldehydes that lack α-hydrogens, such as this compound, are excellent electrophilic partners in crossed aldol condensations, also known as Claisen-Schmidt condensations. cerritos.edu

In a typical Claisen-Schmidt reaction, an aromatic aldehyde is reacted with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide). scribd.comchegg.com The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.

The reaction of 4-chlorobenzaldehyde with acetone is a well-documented example of a Claisen-Schmidt condensation. In this reaction, two equivalents of 4-chlorobenzaldehyde can react with one equivalent of acetone to form 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (B182767) (bis(4-chlorobenzylidene)acetone). It is highly probable that this compound would undergo an analogous reaction with acetone to produce the corresponding bis-adduct.

The general steps for the base-catalyzed aldol condensation are:

Formation of the enolate from the ketone.

Nucleophilic attack of the enolate on the aldehyde carbonyl.

Protonation of the resulting alkoxide to form the β-hydroxy ketone.

Dehydration to form the α,β-unsaturated ketone.

This reaction provides a straightforward method for the elaboration of aromatic aldehydes into more complex conjugated systems.

| Aldehyde | Ketone | Base | Product | Reference(s) |

| 4-Chlorobenzaldehyde | Acetone | NaOH | 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | |

| Benzaldehyde (B42025) | Acetone | NaOH | Dibenzylideneacetone | cerritos.eduscribd.comchegg.com |

Aldol Condensation and its Variants

Directed Aldol Additions

Directed aldol reactions offer a powerful method for the controlled carbon-carbon bond formation between two different carbonyl compounds. In the context of synthesizing structures analogous to this compound, a directed aldol reaction could involve the reaction of a pre-formed enolate of a ketone with an appropriately substituted benzaldehyde. For instance, the reaction of 4-chlorobenzaldehyde with the enolate of a ketone can be directed to form a β-hydroxy ketone, which can then undergo further transformations.

To achieve regioselectivity and avoid self-condensation, one carbonyl compound is typically converted completely into its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The second carbonyl compound is then added to react with the pre-formed enolate.

While specific examples detailing the directed aldol addition for the synthesis of this compound are not prevalent in readily available literature, the principles can be applied using analogous substrates. For example, the reaction of 4-chlorobenzaldehyde with various ketones has been studied.

Interactive Data Table: Directed Aldol Reactions of Substituted Benzaldehydes

| Aldehyde | Ketone | Base | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Acetone | Fe3O4@Fe(OH)3 | 4-(4-chlorophenyl)-4-hydroxybutan-2-one | 92 | nih.gov |

| 4-Nitrobenzaldehyde | Acetone | l-prolinamide (B555322) | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 80 | nih.gov |

| Benzaldehyde | Cyclohexanone | (S)-Proline | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 99 | semanticscholar.org |

Enantioselective Aldol Catalysis

The development of enantioselective aldol catalysis has enabled the synthesis of chiral β-hydroxy carbonyl compounds with high stereocontrol. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for these transformations. semanticscholar.org These catalysts operate by forming a nucleophilic enamine intermediate with a ketone, which then reacts with an aldehyde electrophile.

In the context of analogous structures, the enantioselective aldol reaction of 4-chlorobenzaldehyde with various ketones has been demonstrated. For example, l-prolinamide derivatives have been shown to catalyze the reaction between 4-chlorobenzaldehyde and 2-butanone, yielding the corresponding aldol adduct with high enantioselectivity. nih.gov

Interactive Data Table: Enantioselective Aldol Reactions Catalyzed by Proline Derivatives

| Aldehyde Donor | Ketone Acceptor | Catalyst | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 2-Butanone | l-prolinamide derivative | 92 | - | nih.gov |

| 4-Nitrobenzaldehyde | Acetone | l-prolinamide | 30 | 80 | nih.gov |

| Isobutyraldehyde | Acetone | L-proline | 96 | 97 | semanticscholar.org |

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of α,β-unsaturated systems which can be precursors to or derivatives of the target aldehyde. While a direct Knoevenagel condensation on this compound would modify the aldehyde group, this reaction is highly relevant for analogous structures and for creating precursors that could be later converted to the desired aldehyde.

For instance, 4-chlorobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile. acs.org Greener synthetic approaches have been developed, utilizing solvent-free conditions and environmentally benign catalysts. tue.nl

Interactive Data Table: Knoevenagel Condensation of Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Malononitrile | Hybrid nanocomposite | Ethanol | 98 | acs.org |

| Various Benzaldehydes | Malonic Acid | Ammonium (B1175870) bicarbonate | Solvent-free | Good to Excellent | tue.nl |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | wikipedia.org |

Schiff Base and Hydrazone Formation for Intermediate Synthesis

Schiff bases (imines) and hydrazones are formed by the condensation reaction of an aldehyde or ketone with a primary amine or hydrazine (B178648), respectively. These reactions are often reversible and can be used to protect the aldehyde functionality or to create intermediates for further synthetic transformations. The formation of a Schiff base from this compound would involve its reaction with a primary amine.

Interactive Data Table: Synthesis of Schiff Bases from Substituted Benzaldehydes

| Aldehyde | Amine/Hydrazine | Solvent | Product | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | - | dntb.gov.ua |

| 4-Nitrobenzaldehydes | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | Chiral Nitrobenzaldehyde-Schiff Base Ligands | 74-94 | nih.gov |

| Salicylaldehyde | 2,4-dinitrophenylhydrazine | Methanol | Salicylaldehyde-2,4-dinitrophenylhydrazone | - | pnas.org |

Catalytic Methodologies for Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit significantly from both transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, including the introduction of a benzyl group onto an aromatic ring. Palladium- and rhodium-based catalysts are particularly prominent in this area.

A key strategy for the synthesis of ortho-benzylated benzaldehydes involves the directed C-H activation of a benzaldehyde derivative. For instance, palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been achieved using a transient directing group. acs.org A similar strategy could be envisioned for ortho-benzylation. Indeed, palladium-catalyzed ortho-benzylation of N-aryl amides has been reported, providing a route to precursors of the target molecule. rsc.org

Rhodium-catalyzed reactions have also been explored for the functionalization of ortho-substituted benzaldehydes. For example, the enantioselective hydroacylation of ortho-allylbenzaldehydes, a structurally related system, has been achieved with high efficiency and enantioselectivity using a rhodium catalyst. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Ortho-Functionalized Arenas

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| Benzaldehydes | p-TsOH | Pd(OAc)2 / 4-chloroanthranilic acid | ortho-Hydroxylated benzaldehydes | up to 58 | acs.org |

| N-Aryl Amides | Benzyl Chloride | Pd(OAc)2 / PCy3 | ortho-Benzylated N-aryl amides | - | rsc.org |

| ortho-Allylbenzaldehydes | - | [Rh(COD)Cl]2 / (R)-DTBM-SEGPHOS | 3,4-dihydronaphthalen-1(2H)-ones | 49-91 | researchgate.net |

Organocatalytic Activation Strategies

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes and ketones through the formation of enamine or iminium ion intermediates.

A significant advancement in this area is the enantioselective α-benzylation of aldehydes. nih.gov This has been achieved through the synergistic combination of a chiral imidazolidinone organocatalyst and a photoredox catalyst. acs.org This method allows for the direct introduction of a benzyl group at the α-position of an aldehyde with high enantioselectivity. While this applies to the α-position of aliphatic aldehydes, conceptually similar strategies could be explored for the ortho-benzylation of benzaldehydes through different activation modes. For instance, the direct organocatalytic enantioselective benzylation of α,β-unsaturated aldehydes with toluenes has been reported, proceeding through an iminium ion intermediate. dntb.gov.ua

Interactive Data Table: Organocatalytic Benzylation of Aldehydes

| Aldehyde Substrate | Benzylating Agent | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Various Aldehydes | Electron-deficient aryl and heteroaryl substrates | Chiral imidazolidinone / Iridium photoredox catalyst | Good to Excellent | Good to Excellent | nih.gov |

| α,β-Unsaturated Aldehydes | Toluenes | tert-Butyldimethylsilyl-protected diphenylprolinol | up to >99 | Excellent | dntb.gov.ua |

Photochemical and Electrochemical Synthesis Approaches

Alternative strategies for the synthesis of aromatic aldehydes, including structures analogous to this compound, leverage photochemical and electrochemical methods to promote greener and more efficient chemical transformations. These approaches often operate under mild conditions and can offer high selectivity, minimizing the need for harsh reagents and reducing waste.

Photochemical Synthesis

Photochemical synthesis utilizes light energy to initiate and drive chemical reactions. In the context of aldehyde synthesis, this often involves the photocatalytic oxidation of corresponding alcohols or other suitable precursors. researchgate.netnih.gov These methods are attractive due to their potential for using solar energy, thereby reducing reliance on conventional energy sources. nih.gov

Research in this area has explored various photocatalytic systems. For instance, semiconductor materials are widely used due to their ability to generate electron-hole pairs upon light irradiation, which can then participate in redox reactions. researchgate.net A study demonstrated the use of a magnetic WO3ZnO/Fe3O4 nanocomposite as a photocatalyst for the aerobic oxidation of various aromatic alcohols to their corresponding aldehydes in excellent yields. nih.gov This process operates at room temperature using atmospheric air as the oxidant, highlighting its environmental advantages. nih.gov Another approach utilized a Co(II)/C3N4 combined catalyst for the solar-driven production of aromatic aldehydes from mandelic acid derivatives in aqueous media, achieving high conversion rates. nih.gov

The mechanism in these photocatalytic reactions generally involves the excitation of the photocatalyst by light, leading to the formation of reactive oxygen species that selectively oxidize the starting material to the desired aldehyde. nih.gov A distinct mechanistic approach involves a synergistic triple catalysis system combining enamine, photoredox, and cobalt catalysis to assemble aromatic aldehydes from saturated precursors through a desaturative process. rwth-aachen.de This method provides an alternative to traditional electrophilic aromatic substitution for accessing highly substituted derivatives. rwth-aachen.de Aldehydes themselves can also act as photoinitiators for certain chemical transformations. beilstein-journals.org

Interactive Data Table: Examples of Photochemical Aldehyde Synthesis

| Precursor | Method/Catalyst | Product | Yield/Conversion |

|---|---|---|---|

| Substituted Mandelic Acids | Co-L/C3N4 composite, UV light, O2 | Aromatic Aldehydes | >90% conversion nih.gov |

| Aromatic Alcohols | WO3ZnO/Fe3O4, Light, Air | Aromatic Aldehydes | Good to excellent yields nih.gov |

| Saturated Cyclohexanecarbaldehydes | Ir-photocatalyst, Co-catalyst, Morpholine | Substituted Benzaldehydes | High yields rwth-aachen.de |

| Aryl Alcohols | CdSe/CdS core/shell quantum dots, Visible light | Aryl Aldehydes (Reduction to alcohols) | N/A (Focus on reduction) acs.org |

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, employs electrical current to drive non-spontaneous chemical reactions. This technique offers precise control over reaction conditions by tuning parameters like electrode potential and current density, which can lead to high selectivity and efficiency. nih.govrsc.org For aldehyde synthesis, this typically involves the anodic oxidation of precursor molecules such as substituted toluenes or benzyl alcohols. gre.ac.ukazom.com

Both direct and indirect electrosynthesis methods have been developed. In direct electrosynthesis, the substrate is oxidized or reduced directly at the electrode surface. gre.ac.uk Indirect, or mediated, electrosynthesis involves a redox mediator that transfers charge between the electrode and the substrate. gre.ac.ukacs.org For example, the use of TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a mediator for the oxidation of alcohols to aldehydes is a well-established method. rsc.orggre.ac.uk

Recent advancements have focused on improving the practicality and sustainability of these processes. A tandem electrochemical-chemical catalysis strategy has been reported to achieve industrially relevant current densities for benzaldehyde synthesis with high faradaic efficiencies. rsc.org Another innovative approach utilizes a "sandwich-type" organic-solid-water (OSW) three-phase reaction system. azom.comnih.gov This system, using porous anodes with unique wetting properties, allows for the efficient electrooxidation of high-concentration benzyl alcohol to produce high-purity benzaldehyde directly, preventing overoxidation and simplifying product separation. azom.comnih.gov Research has also investigated the electrocatalytic C-C coupling of conjugated aromatic aldehydes on copper cathodes, demonstrating the importance of the substrate's structure and its interaction with the electrode surface. nih.gov

Interactive Data Table: Examples of Electrochemical Aldehyde Synthesis

| Precursor | Method/Catalyst System | Product | Yield/Faradaic Efficiency (FE) |

|---|---|---|---|

| Toluene (B28343) Compounds | Non-discrete electrolytic tank, constant current | Benzaldehyde Derivatives | 58-68% yield google.com |

| Benzyl Alcohol | Tandem electrochemical–chemical catalysis (TEMPO mediator) | Benzaldehyde | 64.7–81.8% FE rsc.org |

| Benzyl Alcohol | Organic-solid-water (OSW) system, porous anodes | High-purity Benzaldehyde | 97% FE azom.comnih.gov |

| Benzaldehyde | Membrane flow cell, lead cathode | Hydrobenzoin / Benzyl Alcohol | Ratio controlled by cathode potential nih.gov |

| Aromatic Aldehydes | Carbon rod anode, platinum plate cathode | 4-(hydroxy(phenyl)methyl)benzaldehydes | N/A (Self-coupling reaction) researchgate.net |

Reactivity Profile and Mechanistic Aspects of 2 Benzyl 4 Chlorobenzaldehyde

Carbonyl Group Reactivity

The aldehyde functional group in 2-Benzyl-4-chlorobenzaldehyde is a primary site of chemical reactivity, undergoing a variety of transformations characteristic of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic and is susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com

The rate and equilibrium of nucleophilic addition to this compound are influenced by both steric and electronic factors. The presence of the benzyl (B1604629) group at the ortho position introduces significant steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon. libretexts.orgchemistrytalk.orglibretexts.org This steric bulk is likely to decrease the rate of nucleophilic addition compared to less substituted benzaldehydes. libretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, acetals with alcohols, and addition of Grignard reagents to form secondary alcohols. The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The alkoxide intermediate is protonated by a protic solvent or an acid to give the final alcohol product. youtube.com

Disproportionation Reactions (e.g., Cannizzaro Reaction Principles)

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. chemistrysteps.com This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.org

The mechanism of the Cannizzaro reaction proceeds through the following steps: pharmaguideline.comallen.in

Hydroxide (B78521) Attack: A hydroxide ion attacks the carbonyl carbon of one molecule of this compound to form a tetrahedral intermediate. wikipedia.org

Hydride Transfer: This tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second molecule of the aldehyde. allen.in This is the rate-determining step.

Product Formation: The hydride transfer results in the formation of a carboxylate ion and an alkoxide ion. The alkoxide ion is then protonated by the solvent (usually water) to yield the corresponding alcohol, (2-benzyl-4-chlorophenyl)methanol. The carboxylate ion, upon acidification, gives 2-benzyl-4-chlorobenzoic acid. pharmaguideline.com

The reaction can be represented as:

2 C₁₄H₁₁ClO + OH⁻ → C₁₄H₁₀ClO₂⁻ + C₁₄H₁₃ClO

The presence of the electron-withdrawing chlorine atom can influence the rate of the Cannizzaro reaction.

Oxidative Transformations

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-benzyl-4-chlorobenzoic acid. Various oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). libretexts.org Milder oxidizing agents can also be used, and selective oxidation is possible under controlled conditions.

For instance, the oxidation of substituted benzaldehydes to benzoic acids can be achieved using reagents like potassium persulfate. organic-chemistry.org The general transformation is:

C₁₄H₁₁ClO + [O] → C₁₄H₁₁ClO₂

The reaction conditions, such as temperature and the choice of oxidizing agent, are crucial to prevent side reactions, such as oxidation of the benzyl group.

Reductive Transformations

The carbonyl group of this compound can be reduced to a primary alcohol, (2-benzyl-4-chlorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. The reduction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol.

The general reaction is:

4 C₁₄H₁₁ClO + NaBH₄ + 4 H₂O → 4 C₁₄H₁₃ClO + NaB(OH)₄

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the benzyl group at position 2, the chloro group at position 4, and the formyl group (aldehyde) at position 1.

Formyl Group (-CHO): The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its electron-donating resonance effect. libretexts.orguci.edu

Benzyl Group (-CH₂Ph): The benzyl group is a weakly activating group and an ortho, para-director. uci.edu

The directing effects of these substituents will influence the position of the incoming electrophile. The positions ortho and para to the activating benzyl group are positions 3 and 6. The position meta to the deactivating formyl group is position 3 and 5. The positions ortho and para to the deactivating but ortho, para-directing chloro group are positions 3, 5 and 1 (occupied).

Considering the combined effects:

Position 3 is ortho to the benzyl group and meta to the formyl group, making it a likely site for substitution.

Position 5 is meta to the formyl group and ortho to the chloro group.

Position 6 is para to the benzyl group.

Nucleophilic Aromatic Substitution on the Chlorinated Ring

The presence of a chlorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, the chloride ion) on the aromatic ring. wikipedia.org The viability of SNAr reactions is highly dependent on the electronic properties of the ring. Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. masterorganicchemistry.com

In this compound, the aldehyde group (-CHO) serves as a strong electron-withdrawing group. Its position para to the chlorine atom is critical, as it provides resonance stabilization for the negatively charged intermediate formed during the reaction. youtube.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism. dalalinstitute.com

The mechanism involves two main steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This initial attack is generally the slow, rate-determining step as it disrupts the aromaticity of the ring. The electrons from the pi system are pushed onto the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the para-aldehyde group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity is restored in a fast step where the chloride ion is expelled as the leaving group.

The benzyl group, located ortho to the aldehyde, has a minor electronic influence on this process compared to the powerful activating effect of the aldehyde group. A variety of strong nucleophiles can be employed in this reaction.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Benzyl-4-hydroxybenzaldehyde |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Benzyl-4-methoxybenzaldehyde |

| Amide | Sodium Amide (NaNH₂) | 4-Amino-2-benzylbenzaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Benzyl-4-(phenylthio)benzaldehyde |

Benzylic Position Reactivity

The methylene (B1212753) (-CH₂) group of the benzyl substituent is known as the benzylic position. This position exhibits enhanced reactivity because any radical or ionic intermediates formed at this carbon can be stabilized by resonance with the adjacent benzene ring. This allows for selective reactions at the benzylic carbon under conditions that would not affect other alkyl C-H bonds.

Two primary types of reactions are characteristic of the benzylic position:

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine or chlorine) through a free-radical chain reaction. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is a common reagent for benzylic bromination. The reaction proceeds via a resonance-stabilized benzylic radical, making the process highly selective for this position.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can oxidize the benzylic carbon. Provided there is at least one hydrogen atom at the benzylic position, it will be oxidized all the way to a carboxylic acid. In the case of this compound, this reaction would yield 2-(4-chlorobenzoyl)benzoic acid.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | 2-(Bromophenylmethyl)-4-chlorobenzaldehyde |

| Oxidation | Potassium Permanganate (KMnO₄), Heat | 2-(4-Chlorobenzoyl)benzoic acid |

Stereochemical Aspects of Reactions Involving the Compound

This compound is an achiral molecule as it does not possess any chiral centers and has a plane of symmetry. However, stereochemistry becomes a consideration in reactions that generate a new stereocenter.

Reactions at two primary sites in the molecule could lead to the formation of chiral products:

The Aldehyde Carbonyl: The carbonyl carbon is sp² hybridized and planar. Nucleophilic addition to the aldehyde (e.g., with a Grignard reagent or a cyanide ion) will create a new tetrahedral carbon. If the incoming nucleophile is not identical to the other groups on that carbon (hydrogen, the substituted aromatic ring), this new carbon becomes a chiral center. The reaction would typically produce a racemic mixture (an equal mix of both enantiomers) unless a chiral reagent or catalyst is used to direct the reaction stereoselectively.

The Benzylic Carbon: The benzylic carbon is sp³ hybridized but prochiral. Substitution of one of its two hydrogen atoms with a different group (as seen in free-radical halogenation) will create a chiral center. Similar to the aldehyde addition, this would generally result in a racemic mixture of products in the absence of any chiral influence.

Investigation of Reaction Mechanisms and Intermediates

Understanding the precise pathway a reaction follows requires detailed mechanistic investigation. This involves identifying the slowest step of the reaction, characterizing any unstable intermediates, and analyzing the role of catalysts.

Elucidation of Rate-Determining Steps

For the key reactions of this compound, the likely rate-determining steps can be predicted based on established mechanisms.

| Reaction Type | Predicted Rate-Determining Step | Justification |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Initial nucleophilic attack on the aromatic ring | This step involves the disruption of aromaticity, which has a high activation energy barrier. The rate law is typically second order: Rate = k[Aryl Halide][Nucleophile]. dalalinstitute.com |

| Benzylic Radical Halogenation | Abstraction of a benzylic hydrogen by a halogen radical | This step forms the resonance-stabilized benzylic radical intermediate. The stability of this radical lowers the activation energy compared to abstraction at other positions. |

Identification and Characterization of Transient Species

Transient species are short-lived, high-energy intermediates that are formed during a reaction. Their direct observation is challenging but can sometimes be achieved using specialized spectroscopic techniques (e.g., flash photolysis, low-temperature NMR, or Electron Paramagnetic Resonance for radical species) or inferred through trapping experiments.

| Reaction Type | Transient Species | Characterization Methods |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (a resonance-stabilized carbanion) | Low-temperature NMR and UV-Vis spectroscopy can sometimes be used to directly observe these stable anions. youtube.com |

| Benzylic Radical Halogenation | Benzylic Radical (resonance-stabilized) | Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for detecting and characterizing radical species. |

Catalytic Cycle Analysis

While the previously discussed reactions are often stoichiometric, the C-Cl bond in this compound could also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions proceed via a catalytic cycle, where the catalyst is regenerated after each turn of the cycle.

A hypothetical catalytic cycle for a Suzuki coupling of this compound with an organoboron reagent (R-B(OR)₂) using a Palladium(0) catalyst would involve three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring. This is often the rate-determining step. The palladium is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex.

Transmetalation: A base activates the organoboron reagent, which then transfers its organic group (R) to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups (the original aromatic ring and the newly transferred R group) on the Pd(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to enter a new cycle.

Applications of 2 Benzyl 4 Chlorobenzaldehyde As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

The reactivity of the aldehyde functional group, combined with the structural features of the benzyl (B1604629) and chloro substituents, makes 2-Benzyl-4-chlorobenzaldehyde an important precursor for the assembly of intricate molecular architectures, including polyheterocyclic compounds and complex ring systems.

Polyheterocyclic compounds, which contain multiple interconnected heterocyclic rings, are significant targets in medicinal chemistry due to their diverse biological activities. This compound is a key starting material for derivatives that can undergo cyclization reactions to form these complex structures. One common strategy involves the initial conversion of the aldehyde into a chalcone (B49325), which then serves as a versatile intermediate. echemcom.com

These chalcone derivatives, bearing the 2-benzyl-4-chlorophenyl moiety, can react with various reagents to form five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazoles. echemcom.com Furthermore, condensation with urea (B33335) or thiourea (B124793) leads to the formation of oxazine (B8389632) and thiazine (B8601807) rings, respectively. echemcom.com This modular approach allows for the systematic assembly of diverse polyheterocyclic systems built upon the initial aldehyde framework.

A powerful strategy for constructing fused polyheterocyclic systems is through intramolecular cycloadditions. For instance, aldehyde N-tosylhydrazones can be converted in situ to diazo intermediates, which can then undergo intramolecular [3+2] cycloaddition with a tethered alkyne. This methodology has been used to create complex fused indazole systems, demonstrating a pathway for aldehydes to be transformed into elaborate polyheterocyclic structures. preprints.orgsciprofiles.com Multi-component reactions (MCRs) also offer an efficient route to complex heterocycles from simple precursors like aldehydes in a single step. organic-chemistry.orgtcichemicals.com

The construction of fused and bridged ring systems represents a significant challenge in synthetic organic chemistry. These strained, three-dimensional structures are core motifs in many biologically active natural products. While direct examples involving this compound are not extensively documented, its role as a precursor to reactive intermediates places it as a potential starting point for such syntheses.

Derivatives of this compound can be elaborated into substrates suitable for powerful ring-forming reactions. A key strategy for forming bridged bicyclic systems is the intramolecular Diels-Alder (IMDA) reaction. nih.gov A derivative of the aldehyde, functionalized to contain both a diene and a dienophile, could undergo a type 2 IMDA reaction to construct bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov

Furthermore, advanced dearomative rearrangement strategies have been developed to access bridged polycycloalkanones. nih.gov These reactions may proceed through a sequence involving cycloaddition and rearrangement, transforming relatively simple aromatic precursors into complex polycyclic frameworks. nih.gov For example, a catalyst-free dearomative morressier.commorressier.com-rearrangement of an o-nitrophenyl alkyne can lead to the divergent synthesis of both benzazepines and bridged polycycloalkanones. nih.gov Such strategies highlight the potential for appropriately functionalized derivatives of this compound to be employed in the synthesis of complex fused and bridged architectures.

Scaffold for the Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as crucial intermediates in the biosynthesis of other flavonoids and are known for a wide range of pharmacological activities. pharmascholars.com this compound is an ideal scaffold for synthesizing a variety of substituted chalcones.

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol (B89426) condensation. nih.gov In this reaction, the aldehyde reacts with a substituted acetophenone (B1666503) in the presence of a base, typically an aqueous alcoholic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). pharmascholars.com

The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone. The presence of the 2-benzyl and 4-chloro substituents on one of the aromatic rings allows for the creation of a library of specifically substituted chalcones with potential for diverse applications.

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product |

| This compound | Acetophenone | NaOH / EtOH | 1-phenyl-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH / MeOH | 1-(4-methoxyphenyl)-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | NaOH / EtOH | 1-(4-methylphenyl)-3-(2-benzyl-4-chlorophenyl)prop-2-en-1-one |

In line with the principles of green chemistry, several methodological enhancements to the classical Claisen-Schmidt condensation have been developed. These methods aim to reduce solvent waste, shorten reaction times, and simplify purification procedures.

One significant advancement is the use of solvent-free reaction conditions. This technique often involves grinding the solid reactants (the aldehyde, ketone, and a solid base like NaOH) together in a mortar and pestle. This method can lead to quantitative yields of chalcones, minimizes waste, and often results in a product that is pure enough without extensive recrystallization.

Another area of enhancement is the exploration of different catalytic systems. While traditional methods rely on strong bases like NaOH and KOH, research has explored the use of solid-supported catalysts. These heterogeneous catalysts are attractive because they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the work-up process and reducing waste.

Contributions to Material Science Precursors

The unique chemical structure of this compound also positions it as a valuable precursor for materials science applications, particularly in the synthesis of polymers and advanced materials with tailored properties.

Monomer or Intermediate in Polymer Synthesis

The aldehyde functionality of this compound allows it to be used as a monomer or an intermediate in the synthesis of various polymers. For instance, it can participate in polycondensation reactions. A relevant example is the synthesis of poly(arylidene)s, where aldehydes are reacted with compounds containing activated methylene (B1212753) groups. Polymers containing the benzyl and chloro substituents derived from this monomer could exhibit specific thermal stability, solubility, and mechanical properties. Furthermore, its derivatives could be incorporated into block copolymers using controlled polymerization techniques like RAFT-mediated dispersion polymerization-induced self-assembly (PISA). rsc.org

Building Block for Advanced Materials with Specific Optical Properties

The heterocyclic structures synthesized from this compound, such as the previously mentioned pyrrolo[3,4-b]pyridin-5-one derivatives, often possess extended π-conjugated systems. mdpi.com Such conjugation is a key feature for materials with interesting optical properties, including fluorescence and non-linear optical activity. mdpi.comresearchgate.net By incorporating this compound into these polyheterocyclic systems, it is possible to create advanced materials for applications in optics and electronics. The specific substituents (benzyl and chloro groups) can further modulate the electronic properties and, consequently, the absorption and emission spectra of the resulting materials. mdpi.com

Advanced Methodological Principles in the Chemistry of 2 Benzyl 4 Chlorobenzaldehyde

Green Chemistry Implementation

Green chemistry is a framework that encourages the design of products and processes to reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com Its application in pharmaceutical and fine chemical synthesis is driven by both environmental regulations and the pursuit of more efficient and cost-effective manufacturing. nih.govjddhs.com For a molecule like 2-Benzyl-4-chlorobenzaldehyde, which serves as a key intermediate, incorporating green chemistry principles is crucial for sustainable production.

A primary tenet of green chemistry involves minimizing or eliminating the use of traditional organic solvents, which are often volatile, toxic, and contribute significantly to industrial waste. instituteofsustainabilitystudies.comjddhs.com Solvent-free, or solid-state, reactions offer a compelling alternative by conducting reactions with neat reactants or on solid supports. This approach can lead to higher efficiency, shorter reaction times, and simpler work-up procedures.

In syntheses analogous to that of diarylmethanes, solid acid catalysts like silica (B1680970) sulfuric acid have been successfully employed for the alkylation of arenes with aromatic aldehydes under solvent-free conditions. academie-sciences.fr This methodology avoids the use of corrosive liquid acids and toxic organic solvents, which are often problematic in large-scale operations. academie-sciences.fr The development of such solvent-free protocols is a key area of research for the environmentally benign synthesis of this compound and its derivatives.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

| Environmental Impact | High (VOC emissions, hazardous waste) | Low (minimal waste) |

| Process Efficiency | Often requires complex purification steps | Simplified work-up and product isolation |

| Reaction Conditions | Can require high temperatures and long times | Often faster due to high reactant concentration |

| Safety | Risks associated with flammable/toxic solvents | Reduced hazards |

"On-water" synthesis is a fascinating and green methodology where reactions between water-insoluble reactants are remarkably accelerated in an aqueous suspension. Water, in this context, is not merely a benign solvent but an active medium that promotes reactivity at the organic-water interface. This technique has been shown to be highly efficient for various organic transformations, including those involving aldehydes. For instance, the one-pot reaction of aldehydes with 2-aminothiophenol (B119425) to form 2-substituted benzothiazoles proceeds in high yields when conducted in water at elevated temperatures. researchgate.net The application of "on-water" conditions to the synthesis of this compound, particularly in steps involving condensation or coupling reactions, represents a promising avenue for greener process development.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.comjocpr.com Synthetic routes with high atom economy are inherently less wasteful, as fewer atoms from the starting materials are converted into byproducts. instituteofsustainabilitystudies.comprimescholars.com

Addition and rearrangement reactions are considered highly atom-economical, often achieving 100% economy in theory. jocpr.com In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. primescholars.com For the synthesis of diarylmethanes like this compound, Friedel-Crafts type reactions, where a benzyl (B1604629) group is directly added to an aromatic ring, can be designed to be highly atom-economical, especially when employing catalytic rather than stoichiometric amounts of a Lewis acid. This contrasts with multi-step classical methods that may generate significant inorganic salt waste. rsc.orgorganic-chemistry.org

Table 2: Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | High (often 100%) | Ideal for constructing the diarylmethane skeleton. |

| Substitution | A-B + C → A-C + B | Moderate to Low | Common in functional group interconversions. |

| Elimination | A-B → A + B | Low | Less desirable as it generates byproducts. |

| Rearrangement | A → B | High (100%) | Can be used to form more stable isomers. |

Minimizing hazardous waste is a critical goal of green chemistry that encompasses several strategies, including the use of safer chemicals, recyclable catalysts, and process optimization to prevent byproduct formation. nh.gov Traditional synthesis routes for benzaldehyde (B42025) derivatives often involve chlorination of toluene (B28343) followed by hydrolysis, a process that can generate chlorinated byproducts and acidic wastewater. guidechem.comprepchem.comorgsyn.org

Enhanced Reaction Techniques

Beyond the foundational principles of green chemistry, modern organic synthesis employs enhanced reaction techniques to improve efficiency, reduce energy consumption, and shorten reaction times. These technologies offer novel ways to activate molecules and drive reactions toward completion more effectively than conventional methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reaction mixtures directly and efficiently. rasayanjournal.co.in This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity by minimizing the formation of side products. mdpi.comnih.gov The rapid and uniform heating provided by microwaves often allows reactions to be performed at higher temperatures than with conventional heating, leading to significant rate enhancements. mdpi.com

The application of microwave irradiation has been particularly successful in solvent-free reactions and reactions on solid supports. researchgate.net For example, the Knoevenagel condensation of benzaldehydes with active methylene (B1212753) compounds can be achieved in high yields within minutes under solvent-free conditions using a solid catalyst and microwave irradiation. mdpi.com This synergy between microwave heating and green chemistry principles provides a powerful tool for the rapid and efficient synthesis of derivatives from this compound, offering a clear advantage over classical thermal methods. nih.govresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Seconds to minutes |

| Product Yield | Variable, often lower | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |

| Energy Efficiency | Low | High |

Flow Chemistry and Continuous-Flow Reactors

Flow chemistry has emerged as a powerful paradigm for the synthesis of fine chemicals and active pharmaceutical ingredients, offering substantial benefits over conventional batch methods. thieme-connect.dejst.org.in In a continuous-flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This approach provides inherently superior control over reaction parameters such as temperature, pressure, and residence time. The small dimensions and high surface-area-to-volume ratios in these reactors facilitate highly efficient heat and mass transfer, which is crucial for managing highly exothermic reactions and improving process safety. thieme-connect.dejst.org.in

The application of continuous-flow technology has been demonstrated in the synthesis of benzaldehydes and their derivatives. For instance, a continuous-flow method for preparing benzaldehyde via the hydrolysis of benzyl dichloride in a microchannel reactor has been developed. google.com This process significantly reduces the reaction time from several hours in a batch process to just minutes in a continuous-flow setup. google.com The enhanced control in the flow reactor resulted in a benzyl dichloride conversion rate of 69.2% with 100% selectivity for benzaldehyde. google.com Such systems offer a clear advantage for the synthesis of substituted benzaldehydes like this compound, where precise control can minimize byproduct formation and improve yield.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of Benzaldehyde

| Parameter | Traditional Batch Process | Continuous-Flow Process | Source |

|---|---|---|---|

| Reaction Time | Several hours | Several minutes | google.com |

| Process Control | Limited control over temperature gradients | Precise temperature and pressure control | jst.org.in |

| Safety | Risk of uncontrolled exothermic reactions | Enhanced safety, better heat dissipation | jst.org.in |

| Scalability | Scale-up can be challenging and non-linear | Scale-invariant, reliable scale-up | thieme-connect.de |

| Selectivity | Variable | High (100% for benzaldehyde) | google.com |

Sonochemical Activation in Reactions

Sonochemistry utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and violent collapse of microscopic bubbles. organic-chemistry.org This collapse generates localized hot spots with extremely high temperatures (several thousand degrees) and pressures (over one thousand atmospheres), creating unique conditions that can accelerate reactions, enhance yields, and alter reaction pathways. organic-chemistry.org

This technique has proven effective in promoting reactions involving benzaldehyde precursors. In the green selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide, activation by low-frequency ultrasound was shown to significantly increase the selectivity of the transformation. mdpi.com Under silent conditions, the reaction exhibited a 26% selectivity for benzaldehyde, whereas under ultrasonic irradiation, the selectivity increased to 58%. mdpi.com In some sonochemical conditions, the selectivity for benzaldehyde reached as high as 73% with a 41% conversion of benzyl alcohol. mdpi.com This enhancement is attributed to the improved mass transfer and the generation of radical species under cavitation. organic-chemistry.orgmdpi.com

However, the applicability of sonochemistry can be substrate-dependent. For instance, while 4-fluorobenzaldehyde (B137897) undergoes nucleophilic aromatic substitution (SNAr) reactions with high yields under sonication, 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde (B125591) were found to be unreactive under similar sonochemical conditions. chempap.org This highlights the need for empirical validation when applying sonochemical methods to specific substrates like this compound.

Table 2: Effect of Ultrasound on Benzyl Alcohol Oxidation

| Condition | Conversion of Benzyl Alcohol (%) | Selectivity for Benzaldehyde (%) | Source |

|---|---|---|---|

| Silent (No Ultrasound) | Not specified | 26 | mdpi.com |

| Ultrasonic Irradiation (20 kHz) | Not specified | 58 | mdpi.com |

| Optimized Silent | Not specified | 9 | mdpi.com |

| Optimized Ultrasound | 41 | 73 | mdpi.com |

Catalyst Development and Recyclability

The development of efficient and recyclable catalysts is a cornerstone of modern green chemistry, directly impacting the economic viability and environmental footprint of synthesizing complex molecules like this compound.

Design and Synthesis of Novel Catalysts

The rational design of novel catalysts focuses on enhancing activity, selectivity, and stability for specific transformations. For reactions involving benzaldehydes, research has explored a variety of catalytic systems. For example, in the synthesis of α-amino phosphonates, indium(III) chloride has been used as an effective catalyst for the one-pot reaction of aldehydes and ketones with amines, with sonication further accelerating the process. organic-chemistry.org

In the context of creating more complex molecules from precursors like 4-chlorobenzaldehyde, novel series of sulfonamide derivatives have been synthesized for evaluation as potential anticancer agents. nih.gov The design process for such catalysts and synthetic intermediates often involves molecular modeling to predict the binding modes and interactions within the active sites of biological targets, guiding the synthesis of compounds with higher efficacy. nih.gov These design principles are directly applicable to creating catalysts for specific reactions of this compound, targeting either the aldehyde functional group or enabling further substitutions on the aromatic rings.

Recyclable Heterogeneous Catalyst Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. For the selective oxidation of benzyl alcohol to benzaldehyde, a key transformation relevant to aldehyde synthesis, bimetallic Cu-Ni nanoparticles supported on various materials have been investigated. mdpi.com

Supports such as metal-organic frameworks (MIL-101), titanium dioxide (TiO₂), and activated carbon (C) have been used to immobilize the Cu-Ni nanoparticles. mdpi.com The stability and reusability of these catalysts were tested over multiple reaction cycles. The CuNi/MIL-101 catalyst, in particular, demonstrated superior stability due to the large porous cavities of the MIL-101 support, which effectively trap the bimetallic nanoparticles and prevent leaching. mdpi.com This catalyst maintained a high conversion rate over several cycles, showcasing its potential for sustainable chemical synthesis.

Table 3: Reusability of Heterogeneous Cu-Ni Catalysts in Benzyl Alcohol Oxidation

| Catalyst | Run 1 Conversion (%) | Run 2 Conversion (%) | Run 3 Conversion (%) | Run 4 Conversion (%) | Source |

|---|---|---|---|---|---|

| CuNi/MIL-101 | 47.0 | 46.5 | 45.9 | 45.2 | mdpi.com |

| CuNi/TiO₂ | 43.1 | 41.2 | 39.5 | 36.8 | mdpi.com |

| CuNi/C | 42.5 | 40.3 | 38.1 | 35.4 | mdpi.com |

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, where the reaction can proceed. chemijournal.com This methodology can increase yields, reduce cycle times, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org

PTC has been effectively applied to the oxidation of benzaldehyde and substituted benzaldehydes, including 4-chlorobenzaldehyde, to their corresponding benzoic acids using oxidants like potassium dichromate. chemijournal.com The reaction proceeds smoothly in non-polar organic solvents like toluene and ethyl acetate, with product yields exceeding 90%. The choice of catalyst and solvent significantly impacts the reaction efficiency. For instance, tetrabutylphosphonium (B1682233) bromide (TBPB) was found to be a highly effective catalyst, and the more polar solvent, ethyl acetate, generally gave higher yields than toluene. chemijournal.com Another application involves the hydrolysis of substituted benzylidene dichlorides to the corresponding benzaldehydes using recyclable, water-soluble quaternary ammonium salt catalysts. google.com

Table 4: Effect of Catalyst and Solvent on PTC Oxidation of Benzaldehyde

| Phase Transfer Catalyst | Solvent | Yield of Benzoic Acid (%) | Source |

|---|---|---|---|

| TBPB | Toluene | 92 | chemijournal.com |

| TBPB | Ethyl Acetate | 95 | chemijournal.com |

| TBAB | Toluene | 90 | chemijournal.com |

| TBAB | Ethyl Acetate | 93 | chemijournal.com |

| TBAHS | Toluene | 88 | chemijournal.com |

| TBAHS | Ethyl Acetate | 91 | chemijournal.com |

| CTMAB | Toluene | 85 | chemijournal.com |

| CTMAB | Ethyl Acetate | 89 | chemijournal.com |

Computational and Theoretical Investigations of 2 Benzyl 4 Chlorobenzaldehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the reactivity and physical properties of a molecule. For 2-Benzyl-4-chlorobenzaldehyde, these calculations would offer crucial insights into the behavior of its carbonyl group, which is central to its chemical function.

Electrophilicity and Nucleophilicity Indices of the Carbonyl Carbon

The carbonyl carbon in an aldehyde is a key electrophilic site. Its reactivity towards nucleophiles can be quantified using electrophilicity and nucleophilicity indices derived from conceptual Density Functional Theory (DFT). These indices help in predicting how readily the molecule will participate in reactions involving nucleophilic attack. For this compound, the presence of an electron-withdrawing chlorine atom at the para position and a benzyl (B1604629) group at the ortho position would influence the electron density at the carbonyl carbon. A computational study would precisely quantify this influence, providing a value for its electrophilicity.

Table 1: Hypothetical Electrophilicity and Nucleophilicity Indices for the Carbonyl Carbon of this compound

| Index | Predicted Value (Arbitrary Units) |

|---|---|

| Electrophilicity Index (ω) | Data Not Available |

| Nucleophilicity Index (N) | Data Not Available |

Note: This table is illustrative. Specific values can only be obtained through dedicated quantum chemical calculations.

Charge Distribution and Bond Orders

Understanding the distribution of electron density within the this compound molecule is essential for explaining its polarity, stability, and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom and the bond orders between them. This would reveal the extent of polarization in the carbon-oxygen double bond of the aldehyde group and the carbon-chlorine bond. The analysis would also shed light on any electronic interactions between the benzyl group, the aromatic ring, and the formyl group.

Table 2: Predicted Atomic Charges and Bond Orders for Key Atoms in this compound

| Atom/Bond | Predicted Partial Charge / Bond Order |

|---|---|

| Carbonyl Carbon (C) | Data Not Available |

| Carbonyl Oxygen (O) | Data Not Available |

| C=O Bond Order | Data Not Available |

| C-Cl Bond Order | Data Not Available |

Note: The values in this table are placeholders and require computational analysis for determination.

Reaction Mechanism Studies

Computational studies are invaluable for mapping the energetic landscape of a chemical reaction, identifying the most likely pathways, and characterizing the transient species involved. For this compound, this would involve modeling its reactions with various reagents.

Transition State Characterization and Energy Barrier Calculations

When this compound undergoes a reaction, it must pass through a high-energy transition state. Computational chemists can locate the precise geometry of this transition state and calculate its energy relative to the reactants. This energy difference, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. For instance, in a nucleophilic addition to the carbonyl group, the energy barrier for the formation of the tetrahedral intermediate could be calculated.

Table 3: Illustrative Energy Barrier Calculation for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | Data Not Available |

| Proton Transfer | TS2 | Data Not Available |

Note: This table represents the type of data that would be generated from transition state calculations.

Reaction Coordinate Analysis

A reaction coordinate analysis, often visualized as an intrinsic reaction coordinate (IRC) path, connects the reactants, transition state, and products. This analysis provides a detailed view of the geometric changes the molecule undergoes as the reaction progresses. For a reaction involving this compound, an IRC calculation would confirm that the identified transition state correctly links the starting materials to the desired products, ensuring the proposed mechanism is energetically feasible.

Catalytic Pathway Elucidation

Many reactions involving aldehydes are facilitated by catalysts. Computational modeling can elucidate the precise role of a catalyst by mapping out the entire catalytic cycle. This includes the formation of catalyst-substrate complexes, the lowering of transition state energies, and the regeneration of the catalyst. For this compound, one could computationally investigate how an acid or base catalyst affects the energy barriers of key reaction steps, thereby explaining the observed acceleration in reaction rates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens through which the behavior of this compound can be understood at an atomic level. These simulations can model the compound's movement and interactions over time, offering insights into its structural dynamics and the influence of its environment.

The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound. tue.nlchemrxiv.org MD simulations are instrumental in elucidating these solvent effects by modeling the explicit interactions between the solute and solvent molecules.